molecular formula C19H19N3O3S B2484589 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895467-93-3

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No.: B2484589
CAS No.: 895467-93-3
M. Wt: 369.44
InChI Key: UXSORVQGNSGURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group. The propanamide linker at position 2 of the oxadiazole is modified with a p-tolylthio (4-methylphenylthio) group at the β-position.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-6-8-16(9-7-13)26-11-10-17(23)20-19-22-21-18(25-19)14-4-3-5-15(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSORVQGNSGURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the p-Tolylthio Group: The p-tolylthio group is attached via a thiolation reaction, often using a thiol reagent in the presence of a base.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It has potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

    Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / ID (Evidence) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound (Hypothetical) C₁₉H₁₉N₃O₃S 369.44 Not reported 5-(3-Methoxyphenyl)-oxadiazole; 3-(p-tolylthio)propanamide
8d () C₁₅H₁₄N₄O₂S₂ 362.43 135–136 5-(4-Methylphenyl)-oxadiazole; thiazole-propanamide
8h () C₁₅H₁₃N₅O₄S₂ 407.43 158–159 5-(3-Nitrophenyl)-oxadiazole; thiazole-propanamide
8i () C₂₅H₂₈N₄O₅S₂ 516.63 142–144 5-(Sulfonylpiperidine)-oxadiazole; p-tolyl-propanamide
7k () C₂₄H₂₇ClN₄O₄S₂ 535.00 66–68 5-(Sulfonylpiperidine)-oxadiazole; 2-ethylphenyl-propanamide

Key Observations :

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 8h) correlate with higher melting points (158–159°C), likely due to increased polarity and intermolecular interactions. Conversely, alkyl groups (e.g., p-tolyl in 8i) yield moderate melting points (142–144°C) .
  • Molecular Weight : The target compound (369.44 g/mol) is lighter than sulfonylpiperidine derivatives (e.g., 8i: 516.63 g/mol), which may influence pharmacokinetic properties .

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 354.41 g/mol
  • CAS Number : 920438-63-7

The structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

1. Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1162.2
HEK2935.3

The compound's activity is often compared to established chemotherapeutic agents like doxorubicin and etoposide, highlighting its potential as a novel anticancer agent.

2. Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays such as DPPH and FRAP. Results indicated that the compound exhibits significant antioxidant capacity, which may contribute to its protective effects against oxidative stress in cells.

3. Antimicrobial Activity

The compound has also demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. Specific derivatives have shown selective activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

Bacterial Strain MIC (µM) Reference
E. faecalis8
S. aureus16

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, which is crucial in cancer therapy due to the role of kinases in cell signaling pathways.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Antiproliferative Effects : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant growth inhibition compared to control groups. The mechanism involved the activation of caspase pathways leading to apoptosis .
  • Antioxidant Evaluation : Research utilizing tert-butyl hydroperoxide (TBHP) showed that the compound could mitigate oxidative stress-induced damage in HCT116 cells, suggesting its potential use as an antioxidant agent in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.